molecular formula C12H16N2O4S B4030421 METHYL 5-(DIMETHYLCARBAMOYL)-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-(DIMETHYLCARBAMOYL)-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4030421
M. Wt: 284.33 g/mol
InChI Key: IFQQCWOQBOKOHE-UHFFFAOYSA-N
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Description

METHYL 5-(DIMETHYLCARBAMOYL)-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and aromatic properties This particular compound is characterized by its unique structure, which includes a dimethylcarbamoyl group, an acetamido group, and a methylthio substituent on a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIMETHYLCARBAMOYL)-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the acetamido and dimethylcarbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(DIMETHYLCARBAMOYL)-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

METHYL 5-(DIMETHYLCARBAMOYL)-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 5-(DIMETHYLCARBAMOYL)-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

  • METHYL 5-(DIMETHYLCARBAMOYL)-2-AMINO-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 5-(DIMETHYLCARBAMOYL)-2-HYDROXY-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

What sets METHYL 5-(DIMETHYLCARBAMOYL)-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-acetamido-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-6-8(12(17)18-5)10(13-7(2)15)19-9(6)11(16)14(3)4/h1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQQCWOQBOKOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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